molecular formula C24H19FN2O4 B11978316 Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-86-3

Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11978316
CAS No.: 302912-86-3
M. Wt: 418.4 g/mol
InChI Key: HDSDVUUXKIPILN-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by three key substituents:

  • 4-Fluorobenzoyl group at position 7, introducing electron-withdrawing properties.
  • 4-Methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.

This compound belongs to a class of nitrogen-containing heterocycles widely studied for their bioactivity (e.g., antiviral, anticancer) and photophysical properties (e.g., fluorescence) .

Properties

CAS No.

302912-86-3

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)16-4-8-17(25)9-5-16)27-14-26-20(13-21(19)27)15-6-10-18(30-2)11-7-15/h4-14H,3H2,1-2H3

InChI Key

HDSDVUUXKIPILN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride, 4-methoxyphenylamine, and ethyl acetoacetate. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Hydrolysis and Esterification

  • Hydrolysis : The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative.

  • Esterification : Re-esterification with alcohols can modify the ester moiety, altering solubility and bioavailability.

Coupling Reactions

The compound’s aromatic substituents (e.g., 4-fluorobenzoyl) enable participation in Suzuki-Miyaura or Heck coupling reactions to introduce additional functional groups.

Nucleophilic Substitutions

The methoxy group on the phenyl ring may undergo demethylation or alkylation reactions under appropriate conditions.

Electrochemical Behavior

Electrochemical studies reveal redox processes influenced by substituents:

Peak Type Potential (V) Characteristics
Oxidation (1a)~+0.8 VQuasi-reversible, diffusion-controlled
Reduction (1c)~-1.2 VIrreversible, likely involving aromatic rings

Diffusion Coefficients vary among derivatives, with steric effects from substituents (e.g., methoxy groups) reducing mobility .

Comparative Analysis with Derivatives

Substituent variations significantly alter reactivity:

Compound Substituent Key Reaction/Activity
Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)...3-methoxyphenylEnhanced electron-donating effects
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)...BromineAntimicrobial activity via halogen interaction
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)...ChlorineEnzyme inhibition due to electron-withdrawing effects

Research Findings and Limitations

  • Electrochemical Data : Cyclic voltammetry and differential pulse voltammetry (DPV) confirm the compound’s stability under electrochemical stress .

  • Structural Influence : Substituent position (e.g., 3- vs. 4-methoxyphenyl) affects redox potentials due to steric and electronic effects .

Scientific Research Applications

Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Findings Evidence ID
Target Compound : Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 7: 4-Fluorobenzoyl
3: 4-Methoxyphenyl
5: Ethyl carboxylate
C₂₄H₁₉FN₂O₄ Hypothesized balance of electron-withdrawing (F) and electron-donating (OCH₃) groups. N/A
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 7: 4-Bromobenzoyl
3: 4-Methoxyphenyl
C₂₄H₁₉BrN₂O₄ Higher molecular weight (479.06 g/mol vs. target’s ~434.42 g/mol). Bromine’s steric bulk may reduce solubility compared to fluorine. Predicted collision cross-section (CCS): 204.2 Ų (M+H⁺) .
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 7: 3,4-Dimethoxybenzoyl
3: Biphenylyl
C₃₁H₂₇N₂O₅ High fluorescence quantum yield (55%) due to extended π-conjugation from biphenylyl and electron-donating dimethoxy groups .
Ethyl 7-(thiophene-2-carbonyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 7: Thiophene-2-carbonyl
3: 4-Bromophenyl
C₂₃H₁₆BrN₂O₃S Thiophene’s electron-rich nature may enhance charge-transfer properties. No fluorescence data reported .
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 7: 4-Bromobenzoyl
3: 3,4-Dimethoxyphenyl
C₂₅H₂₁BrN₂O₅ Additional methoxy group increases electron-donating capacity, potentially improving bioactivity. Predicted CCS: 193.8 Ų (M+H⁺) .

Electronic and Steric Effects

  • Fluorine vs. Bromine : Fluorine’s smaller size and stronger electron-withdrawing nature (σₚ = +0.06) compared to bromine (σₚ = +0.26) may enhance solubility and metabolic stability in the target compound .
  • Methoxy Position : The 4-methoxyphenyl group in the target compound offers para-directed electron donation, whereas analogs with 3,4-dimethoxyphenyl (e.g., ) or 2-methoxyphenyl (e.g., ) substituents exhibit altered steric and electronic profiles.

Fluorescence and Photophysical Properties

  • The 4-fluorobenzoyl group may reduce quantum yield compared to 3,4-dimethoxybenzoyl derivatives (55% in ), as fluorine’s electron withdrawal could limit π-conjugation.
  • Brominated analogs (e.g., ) lack reported fluorescence data, suggesting fluorine’s role in tuning photophysical properties warrants experimental validation.

Biological Activity

Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesis, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement that includes:

  • A pyrrolo ring fused with a pyrimidine ring .
  • An ethyl ester group and a 4-fluorobenzoyl moiety .
  • A 3-(4-methoxyphenyl) substitution , which is crucial for its biological reactivity.

Synthesis

The synthesis of this compound typically involves a one-pot, three-component reaction. This method allows for the rapid generation of various derivatives by altering the starting materials. The general synthetic route includes:

  • Formation of the pyrrolo[1,2-c]pyrimidine framework.
  • Introduction of the 4-fluorobenzoyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Properties : Compounds in the pyrrolo[1,2-c]pyrimidine class have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar anticancer effects, warranting further investigation into its mechanism of action and efficacy against specific cancer types .
  • Enzyme Inhibition : Similar derivatives have shown potential as enzyme inhibitors, which could be leveraged in drug design to target specific pathways involved in disease progression .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundFluorobenzoyl substitutionAnticancer
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBromine substitutionAntimicrobial
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine substitutionEnzyme inhibition

Case Studies and Research Findings

  • Anticancer Activity : A study focused on similar pyrrolo[1,2-c]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The study highlighted the importance of substituent groups in modulating activity and selectivity .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds often interact with key signaling pathways involved in cell cycle regulation and apoptosis. For instance, inhibition of specific kinases was noted as a common mechanism leading to reduced cell viability .
  • Safety Profile : Preliminary toxicity assessments indicate that while these compounds exhibit potent biological activity, they also require careful evaluation of their safety profiles to mitigate potential adverse effects during therapeutic use .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors with fluorobenzoyl and methoxyphenyl derivatives. For example:

  • Step 1 : Reacting a pyrrolo[1,2-c]pyrimidine core with 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the fluorobenzoyl group.
  • Step 2 : Coupling the intermediate with 4-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃, DMF/H₂O, 80°C) .
  • Purification : Crystallization from ethanol/dioxane mixtures improves purity (>95%) . Key factors affecting yield include solvent polarity, catalyst loading, and temperature control during exothermic steps.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?

  • ¹H/¹³C NMR : The 4-fluorobenzoyl group shows a deshielded aromatic proton at δ 7.8–8.2 ppm (doublet, J = 8.5 Hz). The methoxyphenyl substituent exhibits a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.3 ppm .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide/ketone C=O), and 1240 cm⁻¹ (C-F) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₂₄H₂₀FN₂O₄, exact mass 428.14) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Single-crystal X-ray analysis using SHELXL ( ) is critical for:

  • Confirming the regiochemistry of substituents on the pyrrolo[1,2-c]pyrimidine core.
  • Identifying disorder in flexible groups (e.g., ethyl ester side chains) via iterative refinement .
  • Validating intermolecular interactions (e.g., π-π stacking between fluorobenzoyl and methoxyphenyl groups) . Example Workflow :
  • Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL, ensuring a data-to-parameter ratio >10:1 to minimize overfitting .

Q. What strategies optimize purity during synthesis, particularly for reducing by-products?

  • By-Product Mitigation :
  • Use kinetic control (low-temperature reactions) to suppress side reactions like over-acylation.
  • Employ scavenger resins (e.g., polymer-bound sulfonic acid) to sequester unreacted reagents .
    • Purification :
MethodConditionsOutcome
Column ChromatographySilica gel, hexane/EtOAc (3:1)Removes polar impurities
RecrystallizationEthanol/dioxane (1:2 v/v)Yields >95% purity crystals

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